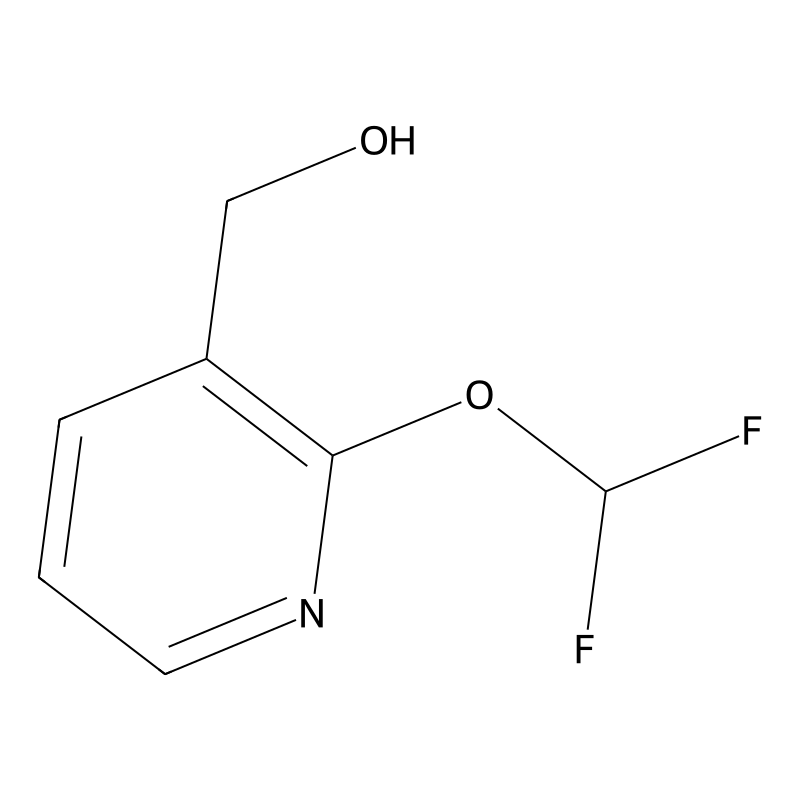(2-(Difluoromethoxy)pyridin-3-yl)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(2-(Difluoromethoxy)pyridin-3-yl)methanol is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethoxy group and a hydroxymethyl group. Its molecular formula is CHFNO, and it has a molecular weight of approximately 175.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and its ability to interact with biological systems due to the presence of fluorine atoms, which can enhance lipophilicity and bioactivity.
There is no documented information on the specific mechanism of action of (2-(Difluoromethoxy)pyridin-3-yl)methanol. Pyridine derivatives can exhibit various mechanisms depending on their structure and functional groups. Some pyridines can interact with receptors in biological systems, while others may affect enzymes or cellular processes [].
- As with any new compound, (2-(Difluoromethoxy)pyridin-3-yl)methanol should be handled with care in a laboratory setting following appropriate safety protocols. No specific safety data is available for this compound. Pyridines can generally be flammable, irritating, and potentially harmful if inhaled or ingested [].
- Chemical Building Block: The presence of a pyridine ring and a methanol group suggests (2-(Difluoromethoxy)pyridin-3-yl)methanol could be a useful building block for the synthesis of more complex molecules. Pyridine rings are found in many biologically active molecules, and the difluoromethoxy group can be used to modulate properties like solubility and lipophilicity [].
(2-(Difluoromethoxy)pyridin-3-yl)methanol undergoes various chemical transformations, including:
- Oxidation: The compound can be oxidized to produce aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reduction reactions can convert this compound into alcohols or amines, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The difluoromethoxy group can be replaced by other functional groups under specific conditions, allowing for the modification of the compound's reactivity.
These reactions are facilitated by controlled conditions such as temperature and solvent choice, which are crucial for optimizing yield and selectivity.
Research indicates that (2-(Difluoromethoxy)pyridin-3-yl)methanol exhibits significant biological activity. It has been studied for its potential interactions with various enzymes and receptors, particularly in metabolic pathways. The difluoromethoxy group enhances the compound's binding affinity to biological targets, making it a candidate for further pharmacological exploration. Preliminary studies suggest its role in modulating cellular processes, although detailed mechanisms of action remain to be elucidated.
The synthesis of (2-(Difluoromethoxy)pyridin-3-yl)methanol typically involves:
- Difluoromethylation: This process introduces the difluoromethoxy group onto a pyridine derivative. Methods include:
- Metal-mediated stepwise difluoromethylation using reagents like difluoromethyl triflate.
- Electrophilic aromatic substitution techniques.
- Hydroxymethylation: Following the introduction of the difluoromethoxy group, the hydroxymethyl group can be added through reductive alkylation or direct functionalization methods.
These synthetic routes are optimized for high yield and purity, often employing advanced purification techniques post-reaction.
Interaction studies have revealed that (2-(Difluoromethoxy)pyridin-3-yl)methanol can engage with different biological targets, influencing metabolic pathways and cellular signaling mechanisms. These interactions are critical for understanding the compound's potential therapeutic effects and guiding drug development efforts. Ongoing research aims to quantify these interactions and explore their implications in greater detail.
Several compounds share structural similarities with (2-(Difluoromethoxy)pyridin-3-yl)methanol, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (5-Bromo-6-(difluoromethoxy)pyridin-3-yl)methanol | CHBrFNO | Contains bromine, altering reactivity |
| Trifluoromethylpyridines | CHFN | Contains trifluoromethyl instead of difluoromethoxy |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Varies | Similar pyridine-based structures studied for biological activity |
Uniqueness
The uniqueness of (2-(Difluoromethoxy)pyridin-3-yl)methanol lies in its difluoromethoxy group, which imparts distinct chemical properties compared to similar compounds. This feature enhances its reactivity and potential interactions with biological systems, making it a valuable entity in research aimed at developing new therapeutic agents.








